molecular formula C9H8ClIO2 B1498731 Ethyl 2-Chloro-5-iodobenzoate CAS No. 289039-54-9

Ethyl 2-Chloro-5-iodobenzoate

Cat. No. B1498731
CAS RN: 289039-54-9
M. Wt: 310.51 g/mol
InChI Key: YKRGIJMFCRDMOU-UHFFFAOYSA-N
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Description

Ethyl 2-Chloro-5-iodobenzoate is a chemical compound with the molecular formula C9H8ClIO2 and a molecular weight of 310.52 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves heating a solution of 5-iodoaniline-2-chlorobenzoic acid in ethanol with concentrated hydrochloric acid under reflux for 12 hours . The reaction solution is then returned to room temperature, diluted with water, and an aqueous solution of sodium hydroxide 1N is added. The mixture is extracted three times with ethyl acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 . The InChI key is OWPXIJQRVCSSDJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a light yellow to yellow powder or crystals or liquid .

Scientific Research Applications

Synthesis and Catalysis

Ethyl 2-Chloro-5-iodobenzoate is utilized in the synthesis of heterocyclic compounds and as a catalyst in organic reactions. For instance, Kawano and Togo (2008) demonstrated its use in the iodoarene-mediated one-pot preparation of 2,4,5-trisubstituted oxazoles from ketones. This methodology allows for the efficient creation of oxazole derivatives, highlighting the compound's role in facilitating complex organic transformations Y. Kawano, H. Togo, 2008.

Environmental Studies

The compound is also relevant in environmental chemistry research, where its derivatives are examined for their occurrence, fate, and behavior in aquatic environments. Haman et al. (2015) reviewed the environmental impact of parabens, which share functional group similarities with this compound, providing insights into the biodegradation and water treatment processes affecting similar organic compounds Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015.

Material Science

In material science, this compound's derivatives have been used to synthesize novel compounds with potential applications in various technologies. Bondarenko and Adonin (2021) explored its use in forming binuclear neutral complexes with zinc, indicating its utility in developing materials with specific chemical and physical properties M. A. Bondarenko, S. A Adonin, 2021.

Toxicology

Regarding toxicology, Nagar et al. (2019) conducted a study on the toxicity of parabens, compounds structurally related to this compound, in Caenorhabditis elegans. This research contributes to understanding the potential environmental and health impacts of similar chemical compounds Yogendra Nagar, R. Thakur, T. Parveen, D. Patel, K. R. Ram, A. Satish, 2019.

Safety and Hazards

Ethyl 2-Chloro-5-iodobenzoate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using personal protective equipment, and ensuring adequate ventilation . In case of contact with skin or eyes, rinse with plenty of water and seek medical help .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-Chloro-5-iodobenzoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects . At higher doses, this compound can cause toxic effects, including skin and eye irritation, respiratory issues, and other adverse reactions . It is essential to determine the appropriate dosage range to avoid toxicity while achieving the desired biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or passively diffuse through lipid bilayers . Once inside the cell, this compound may bind to various proteins, influencing its localization and accumulation in specific cellular compartments . These factors determine the compound’s bioavailability and its ability to exert its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical roles and mechanisms of action.

properties

IUPAC Name

ethyl 2-chloro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRGIJMFCRDMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654148
Record name Ethyl 2-chloro-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

289039-54-9
Record name Ethyl 2-chloro-5-iodobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-chloro-5-iodo-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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